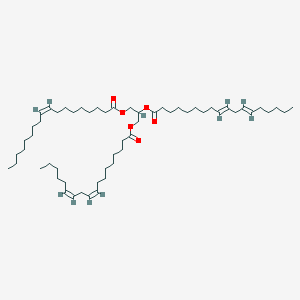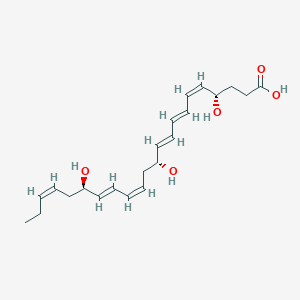
(9Z,9'Z,12Z,12'Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) is a complex organic compound characterized by its unique structure, which includes multiple unsaturated fatty acid chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) typically involves esterification reactions. One common method includes the reaction of oleic acid and linoleic acid with glycerol under acidic conditions to form the desired ester. The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones, altering the compound’s properties.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxygenated derivatives, saturated esters, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound’s fatty acid components are of interest in studies related to lipid metabolism and cell membrane structure.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: It is used in the formulation of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of (9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems, where the compound helps in the encapsulation and controlled release of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Glycerol trioleate: Similar in structure but contains only oleic acid chains.
Glycerol trilinoleate: Contains only linoleic acid chains.
Glycerol tripalmitate: Contains saturated palmitic acid chains.
Uniqueness
(9Z,9’Z,12Z,12’Z)-3-(Oleoyloxy)propane-1,2-diyl bis(octadeca-9,12-dienoate) is unique due to its combination of oleic and linoleic acid chains, providing a balance of unsaturation that influences its physical and chemical properties. This combination makes it particularly useful in applications requiring specific lipid characteristics, such as in the formulation of biodegradable materials and drug delivery systems.
Properties
IUPAC Name |
[2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18+,28-25-,29-26-,30-27+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEBTVMJPTZDHO-FSGIZSMCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol](/img/structure/B10782857.png)

![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B10782865.png)


![3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide](/img/structure/B10782889.png)



![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10782934.png)

![Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10782944.png)

